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Compound of Interest

Compound Name: BAY 60-6583

Cat. No.: B1667818

Introduction

BAY 60-6583 is a potent and selective partial agonist for the A2B adenosine receptor (A2BAR).
[1] Adenosine, a signaling nucleoside, plays a critical role in various physiological and
pathological processes, including angiogenesis. Its effects are mediated by four G-protein
coupled receptors: A1, A2A, A2B, and A3. The A2B receptor, in particular, is activated under
conditions of high adenosine concentration, such as hypoxia and inflammation, which are often
associated with tumor growth and neovascularization.[2] Activation of the A2BAR by BAY 60-
6583 has been shown to stimulate the production of key angiogenic factors, including Vascular
Endothelial Growth Factor (VEGF) and Interleukin-8 (IL-8), from various cell types, including
human microvascular endothelial cells (HMEC-1).[2][3] These notes provide an overview of the
application of BAY 60-6583 in common angiogenesis assays, including quantitative data and
detailed experimental protocols.

Mechanism of Action in Angiogenesis

BAY 60-6583 exerts its pro-angiogenic effects primarily through the activation of the A2B
adenosine receptor. This initiates a signaling cascade that promotes endothelial cell
proliferation, migration, and tube formation. The pathway often involves the Gs alpha subunit of
the G-protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic
AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then
phosphorylate transcription factors like CREB, leading to the upregulation of pro-angiogenic
genes such as VEGF.[3] Additionally, A2BAR activation can engage the MAPK/ERK signaling
pathway, further contributing to cell proliferation and migration.[3][4]
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Caption: Signaling pathway of BAY 60-6583 in promoting angiogenesis.

Quantitative Data Summary

The following tables summarize the quantitative effects of BAY 60-6583 observed in various

experimental models.

Table 1: Receptor Binding and Activation

Parameter Species/Cell Line Value Reference
Recombinant

EC50 (A2BAR) 3 nM [1]
Human (CHO cells)

EC50 (A2BAR) Murine 2.83 nM
HEK293 (endogenous

EC50 (cCAMP assay) 242 nM [3]
A2BAR)
HEK?293

EC50 (cCAMP assay) (overexpressed 6.1 nM [3]
A2BAR)

EC50 (pERK) A549 cells 114.8 + 24.5 nM [4]

Ki (A2BAR) Mouse 750 nM [1]

Ki (A2BAR) Rabbit 340 nM [1]

| Ki (A2BAR) | Dog | 330 nM |[1] |

Table 2: In Vitro Angiogenesis-Related Assays
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Assay Cell Line Concentration  Effect Reference
Increased
Proliferation MDA-MB-231 1uM [3H]-thymidine [2]

incorporation

Increased
Migration MDA-MB-231 1uM migratory [2]

response

Slight increase in

Proliferation A549 50-100 nM [4]
cell number
) Reduction in
Endothelial HMEC-1
] ) Dose-dependent  paracellular flux [5][6]
Barrier (Hypoxic)
rates
Rescued
Colony 769-P, Caki-1 antagonist-
] 10 nM ) [7]
Formation (RCO) induced growth
inhibition

| Wound Healing | 769-P, Caki-1 (RCC) | 10 nM | Reversed antagonist-induced migration
inhibition |[7] |

Table 3: In Vivo and Ex Vivo Studies
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Dosage /
Model Assay . Effect Reference
Concentration
Attenuated
Hypoxia- pulmonary
Mouse Model induced 80 ugl/kg (IP) edema and [5]16]
vascular leak vascular
leakage
Produced
Mouse Aortic ] relaxation in both
) Vasorelaxation 1071 -10>M [819]
Ring WT and A2A KO
aorta
Myocardial Reduces infarct
Mouse Model ] 100 pg/kg (1V) )
Ischemia size

| Mouse AGM Explant | CFU-C Assay | Not specified | Increased multipotent progenitors |[10] |

Experimental Protocols

The following are detailed protocols for common angiogenesis assays utilizing BAY 60-6583.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like
structures in response to angiogenic stimuli.

Materials:

 Human Umbilical Vein Endothelial Cells (HUVECS) or other endothelial cells (e.g., SVEC4-
10)[11]

¢ Endothelial Basal Medium (EBM-2) with supplements
o Fetal Bovine Serum (FBS)

o Matrigel® Basement Membrane Matrix
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BAY 60-6583 (stock solution in DMSO)

Vehicle control (DMSO)

Calcein AM (for visualization)

96-well plates
Protocol:

o Plate Coating: Thaw Matrigel® on ice overnight. Using pre-chilled pipette tips, add 50 pL of
Matrigel® to each well of a 96-well plate.[12]

o Polymerization: Incubate the plate at 37°C for at least 30-60 minutes to allow the Matrigel to
solidify.[12]

e Cell Preparation: Culture HUVECs to ~80-90% confluency. Harvest the cells using trypsin
and resuspend them in EBM-2 containing 2% FBS.

o Cell Seeding: Prepare a cell suspension of 1-2 x 103 cells/mL. Add 100 pL of the cell
suspension (1-2 x 10 cells) to each Matrigel-coated well.[11]

o Treatment: Prepare working solutions of BAY 60-6583 in the culture medium. Common final
concentrations range from 10 nM to 1 uM. Add the desired concentration of BAY 60-6583 or
vehicle control to the respective wells.

 Incubation: Incubate the plate at 37°C in a 5% COz2 incubator for 6-18 hours.[11][12]

 Visualization: After incubation, carefully remove the medium. Stain the cells with Calcein AM
for 30 minutes.[12]

e Imaging and Analysis: Capture images of the tube networks using a fluorescence
microscope. Quantify angiogenesis by measuring parameters such as total tube length,
number of junctions, and number of loops using software like ImageJ.

Scratch (Wound Healing) Migration Assay

This assay measures two-dimensional cell migration.
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Materials:

Endothelial cells (e.g., SVEC4-10)[11]

Complete growth medium and serum-free medium

BAY 60-6583 (stock solution in DMSO)

24-well plates

p200 pipette tip or sterile cell scraper

Protocol:

o Cell Seeding: Seed endothelial cells in a 24-well plate and grow them to form a confluent
monolayer.

» Starvation (Optional): To minimize proliferation, you may switch to a serum-free or low-serum
medium for 8-12 hours before the scratch.

o Creating the Wound: Use a sterile p200 pipette tip to create a straight, uniform scratch
across the center of the monolayer.

o Washing: Gently wash the wells twice with PBS to remove detached cells.

e Treatment: Add fresh low-serum medium containing the desired concentrations of BAY 60-
6583 (e.g., 10 nM to 1 uM) or vehicle control.[11]

e Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in
predefined locations for each well. This is the 0-hour time point.

e Incubation: Incubate the plate at 37°C and 5% COs..

e Imaging (Final Time): After a set time (e.g., 6-24 hours), capture images of the same
locations as in step 6.[11]

e Analysis: Measure the width of the scratch at time 0 and the final time point. The migration
rate can be calculated as the difference in wound area or width over time, often expressed
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as a percentage of wound closure.[11]

Ex Vivo Aortic Ring Assay

This assay provides a more complex, organotypic model of angiogenesis, retaining the native
cellular environment.

Materials:

e Thoracic aorta from a mouse or rat

o Krebs-Henseleit buffer or serum-free endothelial growth medium[8][13]
o Type | Collagen or Matrigel®[13]

* BAY 60-6583 (stock solution in DMSO)

o 48-well plates

e Surgical instruments

Protocol:

o Aorta Dissection: Euthanize a mouse and dissect the thoracic aorta under sterile conditions.
Place it in a petri dish containing ice-cold Krebs-Henseleit buffer.

e Ring Preparation: Carefully remove periaortic fibro-adipose tissue. Cut the aorta into 1 mm
thick cross-sections (rings).[8]

» Embedding: Place a base layer of collagen or Matrigel® in each well of a 48-well plate and
allow it to polymerize. Place one aortic ring in the center of each well. Cover the ring with a
second layer of collagen/Matrigel®.[13]

o Treatment: After the top layer has polymerized, add 300-500 pL of endothelial growth
medium containing various concentrations of BAY 60-6583 (e.g., 10~ to 10~> M) or vehicle
control.[8][9]
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¢ Incubation: Incubate the plate at 37°C and 5% CO: for 7-14 days, changing the medium
every 2-3 days.

¢ Analysis: Monitor the outgrowth of microvessels from the aortic rings daily using a phase-
contrast microscope. On the final day, quantify the angiogenic response by measuring the
length and number of sprouts emanating from the ring.

Experimental Workflow Visualization
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Caption: General workflow for an in vitro angiogenesis assay (e.g., Tube Formation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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